6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic small molecule characterized by a tetrahydrobenzo[b]thiophene core substituted with a methyl group at position 6, a carboxamide at position 3, and a 3-(p-tolylthio)propanamido moiety at position 2.
Properties
IUPAC Name |
6-methyl-2-[3-(4-methylphenyl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-12-3-6-14(7-4-12)25-10-9-17(23)22-20-18(19(21)24)15-8-5-13(2)11-16(15)26-20/h3-4,6-7,13H,5,8-11H2,1-2H3,(H2,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRLDOBVOYNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[b]thiophene core.
- A propanamide group with a p-tolylthio substituent.
- A methyl group at the 6-position.
This unique arrangement may contribute to its biological properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler thiophene derivatives. The process generally includes:
- Formation of the benzo[b]thiophene backbone through cyclization reactions.
- Introduction of the propanamide side chain , which can be achieved via acylation methods.
- Functionalization at the 3-position to incorporate the p-tolylthio group.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of tetrahydrobenzo[b]thiophenes can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .
- The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
Research has also suggested anti-inflammatory activity:
- Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in cell cultures .
- This effect may be mediated through inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Neuroprotective Activity
The neuroprotective potential has been explored in animal models:
- Studies indicate that related compounds can protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells .
- These findings suggest a possible therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act on various receptors involved in cell signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Gene Expression Regulation : It might modulate gene expression related to apoptosis and cell survival.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Rac1 Activity
Research indicates that this compound acts as an inhibitor of the Rac1 protein, which is implicated in various pathologies including cancer and asthma. The inhibition of Rac1 can lead to therapeutic benefits in treating diseases characterized by bronchoconstriction and tumor progression. For instance, a study demonstrated its efficacy in reducing cell migration and invasion in cancer cell lines by targeting Rac1 signaling pathways .
2. Anti-inflammatory Properties
The compound has shown promise in anti-inflammatory applications. Its structural components suggest potential interactions with inflammatory mediators, making it a candidate for developing treatments for inflammatory diseases. In vitro studies have reported that derivatives of this compound exhibit significant anti-inflammatory effects by modulating cytokine release in immune cells .
3. Neurological Applications
Recent investigations into the compound's neuroprotective effects have revealed its potential in treating neurodegenerative diseases. The compound’s ability to cross the blood-brain barrier allows it to exert effects on central nervous system targets, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the pharmacological properties of this compound. Variations in the side chains and functional groups have been analyzed to enhance potency and selectivity against specific biological targets. Such modifications have led to the identification of more effective analogs that exhibit improved bioavailability and reduced toxicity .
2. Drug Formulation Development
The formulation of this compound into various delivery systems has been explored to enhance its therapeutic efficacy. Liposomal formulations and nanoparticles are being studied to improve solubility and targeted delivery, particularly for applications in oncology .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research demonstrates that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability .
2. Sensor Technology
The compound's sensitivity to environmental changes has led to its exploration as a sensor material. Its application in detecting volatile organic compounds (VOCs) showcases its potential in environmental monitoring and safety applications .
Case Studies
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives
*Calculated based on molecular formulas.
Key Observations:
The ureido analog () demonstrates potent sEHI activity (IC50 < reported values), suggesting that hydrogen-bonding capacity and rigidity from the urea group contribute to enzyme inhibition .
Molecular Weight and Solubility :
- The trimethoxybenzamido derivative () has a lower molecular weight (405.5 g/mol) and higher H-bond acceptors (7 vs. 2–4 in others), which may enhance aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .
Synthetic Pathways :
- Analogs such as D143 () are synthesized via acid-catalyzed hydrolysis, while phosphazene intermediates () and Schiff base reactions () highlight diverse strategies for modifying the tetrahydrobenzo[b]thiophene scaffold .

Biological Applications :
- sEHIs () are implicated in anti-inflammatory and cardiovascular therapies, whereas sulfonyl or methoxy-substituted analogs () may target alternate pathways or serve as prodrugs .
Q & A
Q. What synthetic routes are recommended for preparing 6-Methyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves a multi-step process:
Core structure formation : The tetrahydrobenzo[b]thiophene core is synthesized via cyclization reactions using ethyl cyanoacetate and cyclohexanone derivatives under reflux conditions in ethanol or dichloromethane (DCM) .
Functionalization : The p-tolylthio group is introduced via nucleophilic substitution or thiol-ene reactions. For example, reacting the core with 3-(p-tolylthio)propanoyl chloride in anhydrous DCM, using triethylamine as a base .
Amidation : The carboxamide group is formed by treating the ester intermediate with ammonia or ammonium hydroxide under controlled pH and temperature .
Key Considerations : Optimize solvent polarity (e.g., DMF for solubility) and reaction time (monitored via TLC/HPLC) to minimize side products .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer : A combination of techniques is used:
- 1H/13C NMR : Assign peaks for the tetrahydrobenzo[b]thiophene core (δ 1.5–2.8 ppm for methyl/methylene groups) and the p-tolylthio moiety (aromatic protons at δ 7.1–7.3 ppm) .
- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~600–700 cm⁻¹) functional groups .
- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 415.12) and purity (>95% by HPLC with MeCN:H2O gradients) .
Data Interpretation : Compare with spectral libraries of structurally analogous compounds (e.g., ).
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial studies suggest:
- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values: 8–32 µg/mL) .
- Anti-inflammatory Effects : Evaluated using LPS-induced RAW264.7 macrophages, showing TNF-α inhibition at 10 µM .
Experimental Design : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates .
- Catalyst Selection : Use Pd/C or CuI for thioether formation, reducing reaction time by 30% .
- Temperature Control : Maintain 60–80°C during amidation to prevent decomposition .
Data-Driven Approach : Apply design of experiments (DoE) to identify critical parameters (e.g., pH, temperature) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., p-tolylthio vs. furan derivatives) with bioactivity using Hammett constants .
Validation : Compare computational predictions with in vitro data (e.g., IC50 values from enzymatic assays) .
Q. How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay duration) .
- Dose-Response Curves : Generate EC50 values with 8–10 concentration points to improve accuracy .
- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends in substituent-driven activity.
Q. What strategies elucidate the mechanism of action for this compound’s antitumor activity?
- Methodological Answer :
- Pathway Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis or mTOR signaling) .
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using ADP-Glo™ kits .
- In Vivo Validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to confirm efficacy and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

